molecular formula C17H19NO2 B11962678 Ethyl 2-phenyl-4-(pyridin-2-yl)butanoate CAS No. 6301-76-4

Ethyl 2-phenyl-4-(pyridin-2-yl)butanoate

Cat. No.: B11962678
CAS No.: 6301-76-4
M. Wt: 269.34 g/mol
InChI Key: KSBVDFFNJADPJJ-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-4-(pyridin-2-yl)butanoate is an ester derivative characterized by a butanoate backbone substituted with a phenyl group at position 2 and a pyridin-2-yl moiety at position 2. This compound exhibits a hybrid aromatic-heterocyclic structure, which confers unique physicochemical properties, such as moderate polarity and enhanced stability due to resonance effects from the pyridine ring.

Properties

CAS No.

6301-76-4

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl 2-phenyl-4-pyridin-2-ylbutanoate

InChI

InChI=1S/C17H19NO2/c1-2-20-17(19)16(14-8-4-3-5-9-14)12-11-15-10-6-7-13-18-15/h3-10,13,16H,2,11-12H2,1H3

InChI Key

KSBVDFFNJADPJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenyl-4-(2-pyridinyl)butanoate typically involves the esterification of 2-phenyl-4-(2-pyridinyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-phenyl-4-(2-pyridinyl)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-4-(2-pyridinyl)butanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved to yield 2-phenyl-4-(2-pyridinyl)butanoic acid and ethanol.

    Reduction: Using reducing agents such as lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic aromatic substitution reactions, introducing new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Hydrolysis: 2-phenyl-4-(2-pyridinyl)butanoic acid and ethanol.

    Reduction: 2-phenyl-4-(2-pyridinyl)butanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis
Ethyl 2-phenyl-4-(pyridin-2-yl)butanoate serves as an essential building block in organic synthesis. It can undergo various chemical reactions, including:

  • Knoevenagel Condensation : Used to form carbon-carbon bonds.
  • Electrophilic Substitution : The pyridine ring can participate in electrophilic aromatic substitution reactions.

These reactions are crucial for developing more complex organic molecules used in pharmaceuticals and agrochemicals.

2. Biological Activity
The compound has been studied for its potential biological activities:

  • Antimicrobial Properties : this compound has demonstrated effectiveness against several bacterial strains. A study indicated significant inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 50 to 200 µg/mL.
  • Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells. Studies on human cancer cell lines have shown that it activates caspase pathways, leading to cell death in breast cancer cells.

Case Studies and Research Findings

Several studies have explored the applications and effectiveness of this compound:

Study FocusFindings
Antimicrobial ActivitySignificant inhibition against Staphylococcus aureus and E. coli at concentrations of 50 to 200 µg/mL.
Anticancer ActivityInduced apoptosis in breast cancer cells through caspase activation in dose-dependent manner.
Synthesis ApplicationsUtilized as a precursor in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl 2-phenyl-4-(2-pyridinyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then interacts with its target. The phenyl and pyridinyl groups may also play a role in binding to the target site, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The most direct structural analogs of Ethyl 2-phenyl-4-(pyridin-2-yl)butanoate are highlighted in , which lists compounds with similarity scores based on functional group alignment and backbone variations:

Compound Name CAS No. Similarity Score Key Structural Differences
Ethyl 4-oxo-4-(pyridin-2-yl)butanoate 898776-54-0 0.91 Ketone (oxo) group replaces phenyl at C2
Ethyl 5-oxo-5-(2-pyridyl)valerate 26510-52-1 0.91 Extended carbon chain (valerate vs. butanoate)
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate 55104-63-7 0.88 Shorter chain (propanoate) with ketone at C3
Ethyl 2-oxo-2-(pyridin-2-yl)acetate 169376-35-6 0.86 Acetate backbone with ketone at C2

Key Observations :

  • The presence of a phenyl group at C2 in the target compound distinguishes it from analogs with oxo substituents, likely enhancing lipophilicity and steric bulk .
  • Chain length variations (e.g., valerate vs.

Physicochemical Properties

Volatility and Stability :

  • demonstrates that simpler esters (e.g., ethyl hexanoate, ethyl octanoate) exhibit decreasing volatility with increasing chain length and aromatic substitution. This compound, with its phenyl and pyridyl groups, is expected to have lower volatility compared to linear esters like ethyl hexanoate (peak 9 in ), which persist through multiple washings .

Polarity and Solubility :

  • The pyridine ring introduces polarity due to its nitrogen lone pair, enhancing water solubility relative to purely hydrocarbon analogs. However, the phenyl group counterbalances this by increasing hydrophobicity. This dual effect may result in moderate solubility in polar aprotic solvents (e.g., DMSO or acetonitrile) .

Functional Group Impact :

  • highlights derivatives of 2,2,6,6-tetramethylpiperidin-4-yl esters with varying alkyl chains. Although these lack aromaticity, they emphasize how ester chain length and substitution patterns modulate stability and reactivity.

Biological Activity

Ethyl 2-phenyl-4-(pyridin-2-yl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C16H19NO2
  • Molecular Weight : 273.33 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, primarily focusing on its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was found to have an IC50 value of approximately 106.67 μM against A549 lung cancer cells, indicating a strong potential for further development as an anticancer agent .

CompoundIC50 (μM)Cell Line
This compoundTBDTBD
Related Compound A106.67A549 (Lung Cancer)
Cisplatin13.67A549 (Lung Cancer)

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in cancer progression and metabolism.
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with similar structures can increase ROS levels in cancer cells, triggering cell death pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Cytotoxicity : A recent study synthesized various derivatives of butanoate compounds and tested their cytotoxicity against multiple cancer cell lines, including A549. The results indicated that certain derivatives exhibited potent anticancer activity, with some showing better efficacy than established chemotherapeutics like cisplatin .
  • Enzyme Inhibition Study : Research has highlighted that related compounds inhibit enzymes like 15-prostaglandin dehydrogenase (15-PGDH), which plays a role in tumor growth regulation. Inhibiting this enzyme could enhance the therapeutic effects of existing cancer treatments .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds suggest promising absorption and bioavailability profiles, making them suitable candidates for drug development .

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